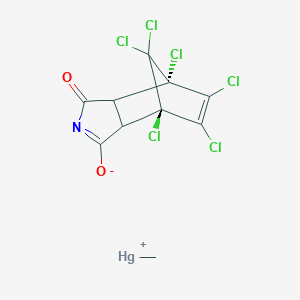
Methylmercurichlorendimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylmercurichlorendimide is a chemical compound with the molecular formula C9H2Cl6NO2CH3Hg It is known for its unique structure, which includes a methylmercury group attached to a chlorendimide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylmercurichlorendimide typically involves the reaction of chlorendic anhydride with methylmercury chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of methylmercury chloride, which is a hazardous material. Safety protocols are strictly followed to prevent any exposure to mercury compounds. The industrial process also includes purification steps to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methylmercurichlorendimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of demethylated products.
Substitution: The chlorendimide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce chlorendic acid derivatives, while reduction reactions can lead to the formation of demethylated chlorendimide compounds.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its effects on biological systems, including its potential use as a biochemical probe.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Methylmercurichlorendimide is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methylmercurichlorendimide involves its interaction with specific molecular targets. The methylmercury group can bind to thiol groups in proteins, leading to the inhibition of certain enzymatic activities. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Methylmercury chloride: Similar in structure but lacks the chlorendimide moiety.
Chlorendic anhydride: Contains the chlorendimide moiety but lacks the methylmercury group.
Dimethylmercury: Contains two methylmercury groups but lacks the chlorendimide moiety.
Uniqueness
Methylmercurichlorendimide is unique due to the presence of both the methylmercury group and the chlorendimide moiety
特性
CAS番号 |
5902-79-4 |
|---|---|
分子式 |
C10H5Cl6HgNO2 |
分子量 |
584.5 g/mol |
IUPAC名 |
(1R,7S)-1,7,8,9,10,10-hexachloro-5-oxo-4-azatricyclo[5.2.1.02,6]deca-3,8-dien-3-olate;methylmercury(1+) |
InChI |
InChI=1S/C9H3Cl6NO2.CH3.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;;/h1-2H,(H,16,17,18);1H3;/q;;+1/p-1/t1?,2?,7-,8+;; |
InChIキー |
IMSOXJKYMMAOIC-FJLLQOIGSA-M |
異性体SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
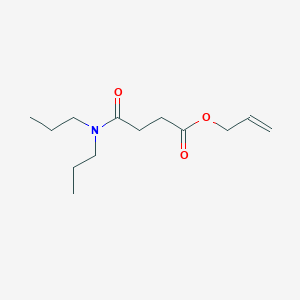
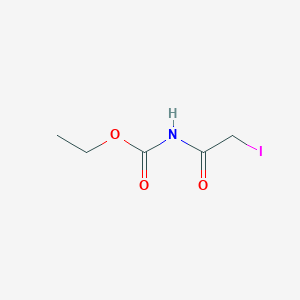

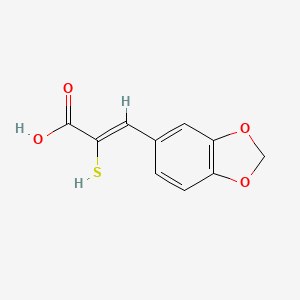
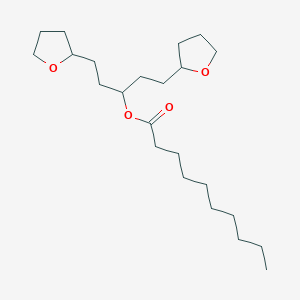
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
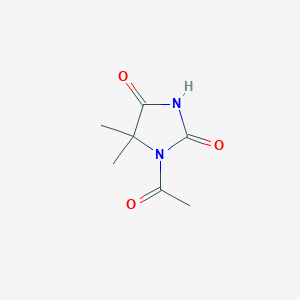

![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)



